molecular formula C11H10O3 B175655 Methyl 3-(3-hydroxyprop-1-ynyl)benzoate CAS No. 121114-45-2

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate

Cat. No.: B175655
CAS No.: 121114-45-2
M. Wt: 190.19 g/mol
InChI Key: NZCZFVYRCHQNLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate typically involves the esterification of 3-(3-hydroxyprop-1-ynyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The triple bond in the propynyl group can be reduced to a double or single bond using hydrogenation reactions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane, room temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.

    Substitution: Sodium methoxide, methanol, reflux conditions.

Major Products

    Oxidation: Methyl 3-(3-oxoprop-1-ynyl)benzoate.

    Reduction: Methyl 3-(3-hydroxyprop-1-enyl)benzoate or Methyl 3-(3-hydroxypropyl)benzoate.

    Substitution: Methyl 3-(3-substituted-prop-1-ynyl)benzoate.

Scientific Research Applications

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in biochemical pathways. The hydroxypropynyl group may play a role in binding to these targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-hydroxyprop-1-enyl)benzoate: Similar structure but with a double bond instead of a triple bond.

    Methyl 3-(3-hydroxypropyl)benzoate: Similar structure but with a single bond instead of a triple bond.

    Methyl 3-(3-oxoprop-1-ynyl)benzoate: Similar structure but with a carbonyl group instead of a hydroxy group.

Uniqueness

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is unique due to the presence of both a hydroxy group and a triple bond in the propynyl moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCZFVYRCHQNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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